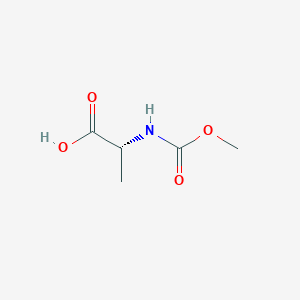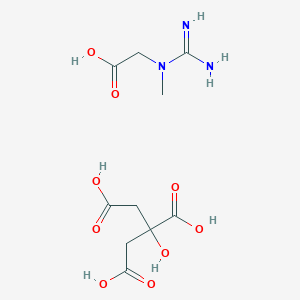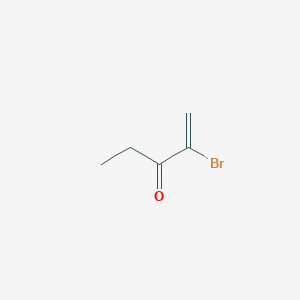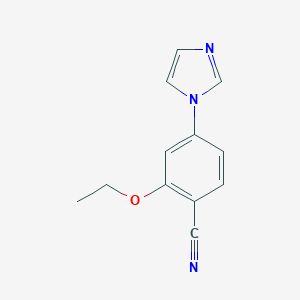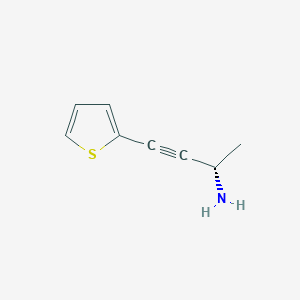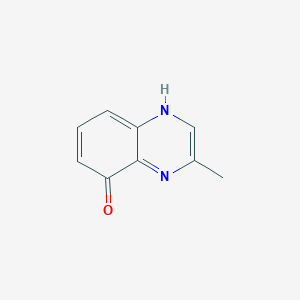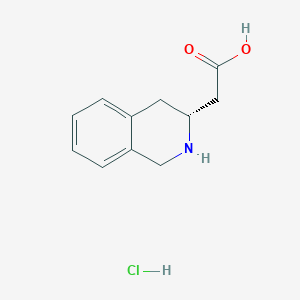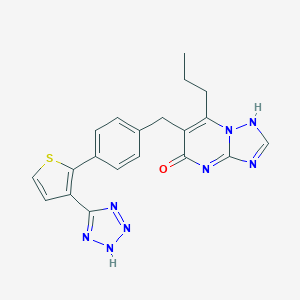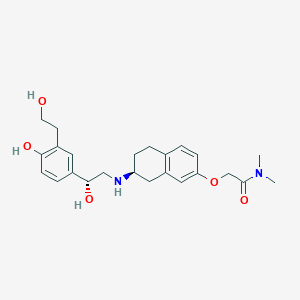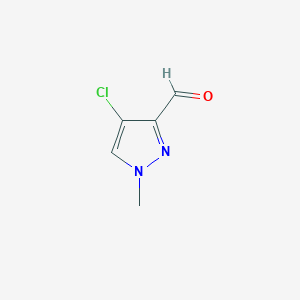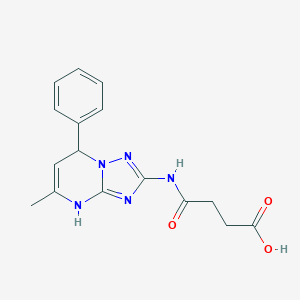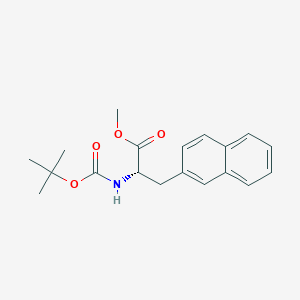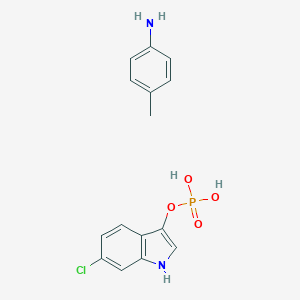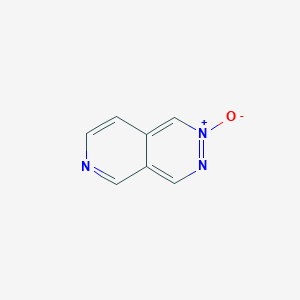
Pyrido(3,4-d)pyridazine 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido(3,4-d)pyridazine 2-oxide is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. It is a potential candidate for the development of novel drugs for the treatment of several diseases, including cancer, inflammation, and infectious diseases.
Mecanismo De Acción
The mechanism of action of pyrido(3,4-d)pyridazine 2-oxide is not fully understood. However, it is believed to exert its biological activity by inhibiting various enzymes and signaling pathways. It has been shown to inhibit topoisomerase II, an enzyme essential for DNA replication, and to induce DNA damage and cell cycle arrest. It also inhibits the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
Pyrido(3,4-d)pyridazine 2-oxide exhibits several biochemical and physiological effects. It induces apoptosis, a programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential steps in cancer metastasis. Additionally, it inhibits the production of pro-inflammatory cytokines, which are involved in the pathogenesis of several inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrido(3,4-d)pyridazine 2-oxide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, it has some limitations, including its low solubility in water, which may affect its bioavailability, and its potential toxicity, which requires careful handling and evaluation.
Direcciones Futuras
Pyrido(3,4-d)pyridazine 2-oxide has several potential future directions. It can be further optimized for its biological activity, pharmacokinetic properties, and toxicity profile to develop novel drugs for the treatment of cancer, inflammation, and infectious diseases. It can also be used as a lead compound for the development of new heterocyclic compounds with diverse biological activities. Moreover, it can be studied for its potential application as a diagnostic tool for cancer and other diseases.
Conclusion:
In conclusion, pyrido(3,4-d)pyridazine 2-oxide is a promising heterocyclic compound with diverse biological activities. It has potential therapeutic applications for the treatment of cancer, inflammation, and infectious diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions provide a basis for further research and development.
Métodos De Síntesis
Pyrido(3,4-d)pyridazine 2-oxide can be synthesized by various methods, including the reaction of pyridazine-3,6-diamine with nitrous acid, the reaction of pyridazine-3,6-dicarboxylic acid with hydroxylamine hydrochloride, and the reaction of pyridazine-3,6-dicarboxylic acid with sodium nitrite and hydrogen peroxide. The synthesis method depends on the availability of starting materials and the desired purity of the final product.
Aplicaciones Científicas De Investigación
Pyrido(3,4-d)pyridazine 2-oxide has been extensively studied for its potential therapeutic applications. It exhibits promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It also shows anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
Número CAS |
162022-85-7 |
|---|---|
Nombre del producto |
Pyrido(3,4-d)pyridazine 2-oxide |
Fórmula molecular |
C7H5N3O |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
2-oxidopyrido[3,4-d]pyridazin-2-ium |
InChI |
InChI=1S/C7H5N3O/c11-10-5-6-1-2-8-3-7(6)4-9-10/h1-5H |
Clave InChI |
FCTKKVJFTOQIOV-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=CN=[N+](C=C21)[O-] |
SMILES canónico |
C1=CN=CC2=CN=[N+](C=C21)[O-] |
Otros números CAS |
162022-85-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



